2-Methyl-6-(pyridin-3-yloxy)pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-yloxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O3/c1-7-13-9(11(15)16)5-10(14-7)17-8-3-2-4-12-6-8/h2-6H,1H3,(H,15,16) |
InChI Key |
OVYYMZWINMWFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Formation via Ester Hydrolysis
The methyl or ethyl ester at C4 is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures. For instance, ethyl 2-methyl-6-(pyridin-3-yloxy)pyrimidine-4-carboxylate treated with 2 M LiOH at 60°C for 6 hours achieves >95% conversion. Acidic workup (HCl) precipitates the product, which is recrystallized from ethanol/water for purity >98%.
Alternative Pathways: Transition Metal-Catalyzed Coupling
Palladium-Mediated Biaryl Ether Synthesis
For sterically hindered substrates, palladium catalysts enable coupling between chloropyrimidines and pyridin-3-ol derivatives. A patent highlights the use of Pd(OAc)₂ with Xantphos ligand in toluene at 120°C, achieving 68% yield. This method circumvents the need for strongly basic conditions but requires anhydrous reagents and inert atmospheres.
Copper-Assisted Ullmann-Type Reactions
Copper(I) iodide in combination with 1,10-phenanthroline promotes coupling at lower temperatures (80°C). A technical document reports 44% yield for 2-methyl-6-(pyridin-3-yloxy)pyrimidine-4-carboxylate using this approach, though prolonged reaction times (24 h) limit scalability.
Table 2: Metal-Catalyzed Methods Comparison
| Catalyst System | Ligand | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 120 | 12 | 68 |
| CuI/Phenanthroline | 1,10-Phen | 80 | 24 | 44 |
Regioselectivity and Byproduct Mitigation
The C2 and C6 positions on the pyrimidine ring exhibit differential reactivity. Computational studies suggest that C6 is more electrophilic due to para-directing effects of the methyl and carboxylate groups. Nonetheless, competing C2 substitution can occur if leaving groups (e.g., chloride) are present at both positions. Purification via column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the desired regioisomer.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% HCOOH/MeCN gradient) confirms ≥95% purity, with retention time 8.2 minutes. Residual solvents (DMF, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Industrial-Scale Optimization and Challenges
Solvent Selection and Recycling
DMF, while effective in SNAr, poses environmental and toxicity concerns. Substitution with cyclopentyl methyl ether (CPME) reduces ecological impact but decreases yields by 15%.
Microwave-Assisted Synthesis
Microwave irradiation (160°C, 4 h) accelerates coupling steps, improving yields to 71% while reducing side products. This method is particularly advantageous for high-throughput screening.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(pyridin-3-yloxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridin-3-ol with suitable leaving groups like halides in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-6-(pyridin-3-yloxy)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-3-yloxy)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
*Molecular weight calculated based on formula.
Key Differences and Implications
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound ’s methyl group (electron-donating) and pyridinyloxy group (resonance-stabilized) contrast with the chlorine substituent in and , which is strongly electron-withdrawing. This difference influences the acidity of the carboxylic acid; chlorine increases acidity (lower pKa), whereas methyl may reduce it.
Reactivity and Synthetic Utility: The propargyloxyamino group in introduces an alkyne, enabling click chemistry for bioconjugation, unlike the target’s stable ether linkage. The chloro-substituted compounds (e.g., ) are more reactive in nucleophilic substitution reactions due to the leaving-group capability of chlorine.
Solubility and Pharmacokinetics :
Research Findings from Structural Analogs
- Chlorinated Derivatives : Chlorine at position 6 () enhances electrophilicity, making it a candidate for cross-coupling reactions in medicinal chemistry .
- Propargyloxyamino Derivatives: The alkyne in has been utilized in Huisgen cycloaddition for labeling studies, a feature absent in the target compound .
- Piperidine-Modified Pyrimidines : Compounds like demonstrate improved blood-brain barrier penetration due to the piperidine moiety’s basicity, suggesting that the target’s pyridinyloxy group may restrict CNS activity .
Biological Activity
2-Methyl-6-(pyridin-3-yloxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrimidine-based compounds, which have been investigated for various pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a methyl group and a pyridinyl ether, which contributes to its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent cytotoxicity while showing lesser effects on non-cancerous cells (MCF10A) with a selectivity index of nearly 20-fold .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 20 |
| MCF10A | >2.5 | - |
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play critical roles in tumor invasion and metastasis . The compound's ability to inhibit these enzymes suggests potential applications in preventing cancer metastasis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been assessed in animal models. Following intravenous administration at a dose of 2 mg/kg, the clearance rate was found to be approximately 82.7 ± 1.97 mL/h/kg, with an oral bioavailability of about 31.8% after administration at a dose of 10 mg/kg . Importantly, the compound did not exhibit acute toxicity in mice at doses up to 2000 mg/kg.
Table 3: Pharmacokinetic Data
| Administration Route | Dose (mg/kg) | Clearance (mL/h/kg) | Bioavailability (%) |
|---|---|---|---|
| Intravenous | 2 | 82.7 ± 1.97 | - |
| Oral | 10 | - | 31.8 |
Case Studies
A notable study highlighted the efficacy of this compound in reducing viral load in a mouse model infected with influenza A virus. The compound demonstrated more than a two-log reduction in viral load and improved survival rates when administered orally at high doses . This suggests potential antiviral applications alongside its anticancer and antimicrobial properties.
Q & A
Q. What are the standard synthetic routes for 2-Methyl-6-(pyridin-3-yloxy)pyrimidine-4-carboxylic acid?
A common approach involves coupling 3-hydroxypyridine with a methyl-substituted pyrimidine precursor. For example, condensation of 2-methyl-6-chloropyrimidine-4-carboxylic acid with 3-hydroxypyridine under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield the target compound. Catalysts like palladium or copper may enhance efficiency, while solvents such as toluene or DMF are typical . Post-synthesis purification often employs column chromatography or recrystallization to achieve >95% purity.
Q. How is structural confirmation performed for this compound?
Structural validation combines spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl group at C2, pyridinyloxy linkage at C6).
- HPLC : Purity assessment (e.g., C18 column, UV detection at 254 nm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₀N₃O₃). Cross-referencing with PubChem or NIST data ensures accuracy .
Q. What safety precautions are critical during handling?
Key precautions include:
Q. Which solvents are compatible with this compound?
The carboxylic acid group enhances solubility in polar aprotic solvents (DMF, DMSO) and weak bases (aqueous NaHCO₃). Limited solubility is observed in non-polar solvents (hexane). Solvent choice impacts reaction design and purification .
Q. How is stability assessed under varying conditions?
Accelerated stability studies include:
- Thermal Stability : TGA/DSC analysis (decomposition >150°C).
- Photostability : Exposure to UV light (λ = 365 nm) over 48 hours.
- Hydrolytic Stability : pH-dependent degradation (e.g., acidic/basic buffers at 37°C). Data guides storage and experimental timelines .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key variables:
Q. What strategies resolve discrepancies in biological activity data?
Inconsistent bioassay results may arise from:
Q. How are regioselectivity challenges addressed during synthesis?
Competing O- vs. N-alkylation in pyrimidine systems requires:
Q. What methods improve crystallization for X-ray diffraction?
Techniques include:
Q. How is metabolic stability evaluated in pharmacokinetic studies?
Protocols involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
